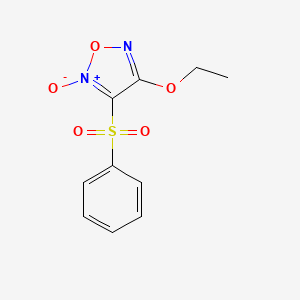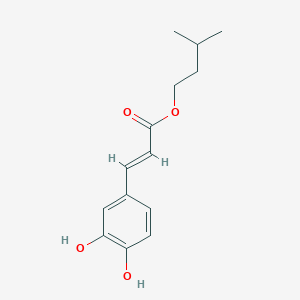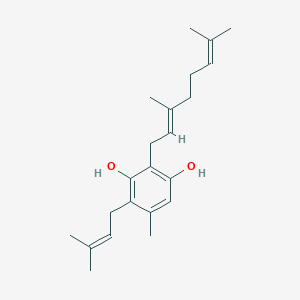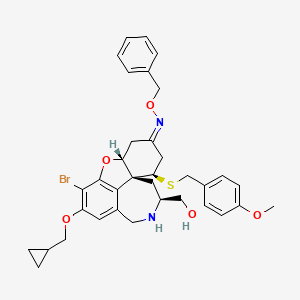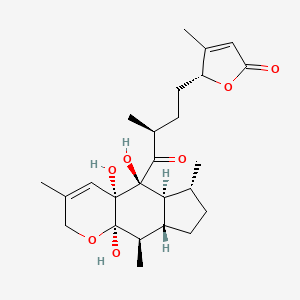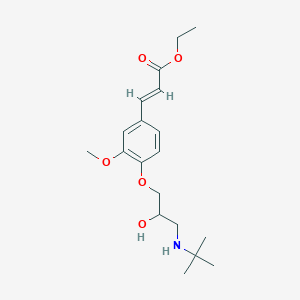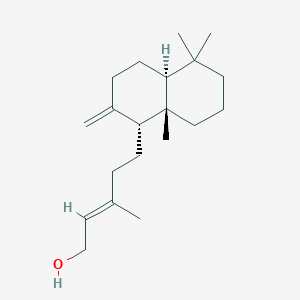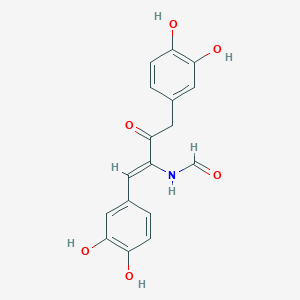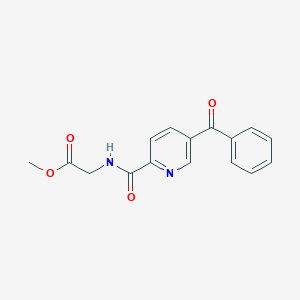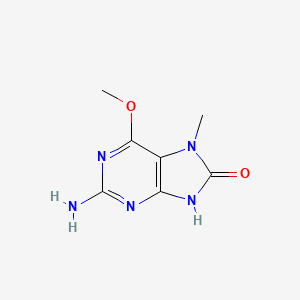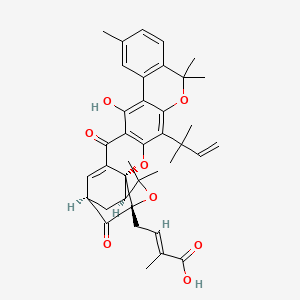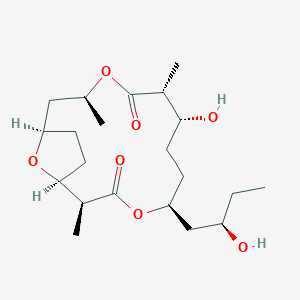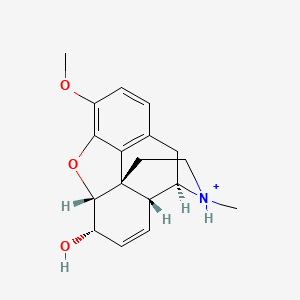
Codeine(1+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Codeine(1+) is the conjugate acid of codeine arising from protonation of the tertiary amino group; major species at pH 7.3. It is a conjugate acid of a codeine.
Wissenschaftliche Forschungsanwendungen
Pharmacogenomics and Drug Product Labeling
Pharmacogenomics, a field combining pharmacology and genomics, plays a significant role in understanding individual responses to drugs, including codeine. Genetic variations can influence drug effectiveness and toxicity, as seen with codeine therapy in patients with lower cytochrome P450 2D6 activity. Such patients may not benefit from codeine's analgesic activity due to poor conversion of codeine to its active metabolite, morphine (Baker, 2003).
The Effects of Collection Methods on Oral Fluid Codeine Concentrations
Research has explored various methods for collecting oral fluid for drug testing, including codeine. The study found that different collection techniques can significantly affect the measured concentrations of codeine in oral fluid, highlighting the importance of standardized collection methods in clinical and forensic contexts (O'Neal et al., 2000).
Codeine Metabolism and Pharmacokinetics
The pharmacokinetics of codeine, particularly how it is metabolized to its active form, morphine, has been a key area of research. This process is mediated by the polymorphic enzyme CYP2D6, and variability in this enzyme's activity can significantly impact the therapeutic efficacy and safety of codeine (Crews et al., 2014).
Codeine-Induced Hepatic Injury
Studies have investigated the potential hepatic injury caused by codeine. Codeine is metabolized in the liver via the cytochrome P450 system, and misuse or chronic administration can lead to liver damage, as evidenced by changes in liver function tests and histopathological changes in liver tissue (Akhigbe et al., 2020).
Analytical Methods for Codeine Determination
Advancements in analytical techniques for detecting codeine are crucial for both quality control in pharmaceutical formulations and addressing public health issues related to drug misuse. Reliable detection methods are essential given the psychoactive properties of codeine and its potential for misuse (Pratiwi et al., 2021).
Eigenschaften
Produktname |
Codeine(1+) |
|---|---|
Molekularformel |
C18H22NO3+ |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-1,2,3,4,4a,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-ol |
InChI |
InChI=1S/C18H21NO3/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19/h3-6,11-13,17,20H,7-9H2,1-2H3/p+1/t11-,12+,13-,17-,18-/m0/s1 |
InChI-Schlüssel |
OROGSEYTTFOCAN-DNJOTXNNSA-O |
Isomerische SMILES |
C[NH+]1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O |
Kanonische SMILES |
C[NH+]1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



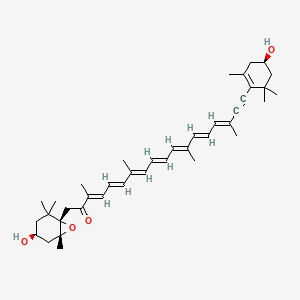
![(1S,2R,4R,7E)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B1249321.png)
